molecular formula C10H15ClO B8384818 5-Chloroadamantan-2-ol

5-Chloroadamantan-2-ol

Cat. No.: B8384818
M. Wt: 186.68 g/mol
InChI Key: ZPDSKYXXCIKMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroadamantan-2-ol is a chlorinated derivative of adamantanol, characterized by a hydroxyl group (-OH) at the 2-position and a chlorine atom at the 5-position of the adamantane cage structure. The hydroxyl group enables hydrogen bonding, making it a candidate for drug design or polymer synthesis, while the chlorine atom may improve lipophilicity and bioavailability.

Properties

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

5-chloroadamantan-2-ol

InChI

InChI=1S/C10H15ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-9,12H,1-5H2

InChI Key

ZPDSKYXXCIKMJN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-Chloroadamantan-2-ol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Chloroadamantan-2-ol -OH (2), -Cl (5) C₁₀H₁₅ClO 186.68 (estimated) Hypothesized applications in drug design (halogen bonding) and high-stability polymers. Inferred
5-Aminoadamantan-2-ol -OH (2), -NH₂ (5) C₁₀H₁₇NO 167.25 Potential biological activity (e.g., antiviral or anticancer agents); amino group enhances solubility.
2-(Aminomethyl)adamantan-2-ol -OH (2), -CH₂NH₂ (side chain) C₁₁H₁₉NO 181.28 Used in medicinal chemistry; exhibits acute oral toxicity (Category 4) and skin irritation.
5-Amino-2-(trifluoromethyl)adamantan-2-ol -OH (2), -CF₃ (2), -NH₂ (5) C₁₁H₁₆F₃NO 243.25 Fluorinated derivative with enhanced metabolic stability; used in high-value pharmaceutical intermediates.
2-(5-Phenylthiophen-2-yl)adamantan-2-ol -OH (2), -C₆H₄S (5) C₂₀H₂₂OS 326.45 Hybrid structure with aromatic thiophene; potential use in optoelectronic materials.
5-Carbomethoxyadamantan-2-one -COOCH₃ (5), -C=O (2) C₁₂H₁₆O₃ 208.25 Ester-functionalized derivative; synthesized via oleum and formic acid for polymer precursors.

Key Comparative Insights:

Functional Group Effects: Chlorine vs. Amino Groups: The chlorine atom in 5-Chloroadamantan-2-ol increases electrophilicity and lipophilicity compared to the amino group in 5-Aminoadamantan-2-ol, which improves water solubility and hydrogen-bonding capacity . Fluorinated Derivatives: The trifluoromethyl group in 5-Amino-2-(trifluoromethyl)adamantan-2-ol enhances metabolic stability and bioavailability, a property absent in the chloro analog .

Synthetic Accessibility: Chlorinated adamantane derivatives are typically synthesized via electrophilic halogenation or nucleophilic displacement, whereas amino derivatives require reductive amination or protection-deprotection strategies .

Biological and Material Applications: Pharmaceuticals: Aminomethyl and amino derivatives (e.g., 2-(Aminomethyl)adamantan-2-ol) show cytotoxicity against cancer cell lines, while chloro derivatives may act as protease inhibitors via halogen bonding . Materials Science: Aryl-thiophene hybrids (e.g., 2-(5-Phenylthiophen-2-yl)adamantan-2-ol) exhibit low optical dispersion, making them suitable for high-refractive-index polymers .

Safety Profiles: Chlorinated compounds generally pose risks of skin/eye irritation (e.g., 5-Chloroadamantan-2-one ), whereas aminomethyl derivatives have higher acute toxicity (e.g., H302: Harmful if swallowed ).

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